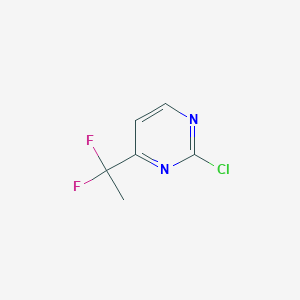

2-Chloro-4-(1,1-difluoroethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-4-(1,1-difluoroethyl)pyrimidine” is a chemical compound with the molecular formula C6H5ClF2N2 . It has a molecular weight of 178.57 . The compound is stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5ClF2N2/c1-6(8,9)4-2-3-10-5(7)11-4/h2-3H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.305 g/mL at 25 °C . The refractive index (n20/D) is 1.481 .科学的研究の応用

Medicinal Chemistry and Pharmaceutical Applications

Pyrimidine derivatives, including structures related to 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, have been widely explored for their medicinal properties. For example, the synthesis of 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine has shown importance in creating compounds with potential medicinal benefits (Xiaohu Deng & N. Mani, 2006). Similarly, dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines have been developed through regioselective cross-coupling reactions, indicating a route to innovative synthesis strategies for bis-functionalized pyrimidine series with potential pharmaceutical applications (A. Tikad et al., 2007).

Organic Synthesis and Chemical Properties

The study of pyrimidine derivatives also extends to organic synthesis and the investigation of their chemical properties. For instance, the research on the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine induced by Lewis acids showcases the synthetic versatility of pyrimidine derivatives and their potential in creating diverse chemical structures (D. Richter et al., 2013). Moreover, the direct synthesis of ortho-dihalogenated arylpyrimidines using calcium halides as halogen sources highlights a method for introducing halogen atoms into the pyrimidine ring, which can significantly affect the electronic properties and reactivity of these compounds (Xiaojian Zheng et al., 2010).

Materials Science

Pyrimidine derivatives have also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. A new class of sky-blue-emitting Ir(III) phosphors assembled using pyridyl pyrimidine cyclometalates for high-performance OLEDs demonstrates the role of pyrimidine derivatives in enhancing the performance and color purity of OLEDs (Chih‐Hao Chang et al., 2013).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine is the respiratory system . The compound interacts with specific receptors or enzymes in this system, leading to a series of biochemical reactions.

Mode of Action

It is known that the compound interacts with its targets in the respiratory system, leading to changes in cellular function . More research is needed to fully understand the specific interactions and changes caused by this compound.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it is likely that the compound affects the function of the respiratory system

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body .

特性

IUPAC Name |

2-chloro-4-(1,1-difluoroethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-3-10-5(7)11-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKITAKNLKJIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2888701.png)

![Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2888702.png)

![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)

![1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carbonitrile](/img/structure/B2888708.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)

![6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2888717.png)

![7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2888722.png)